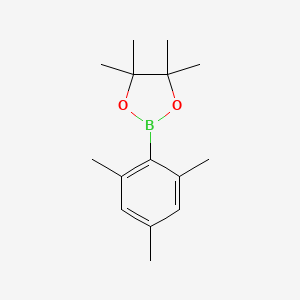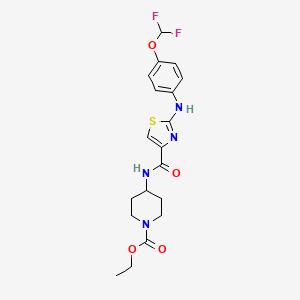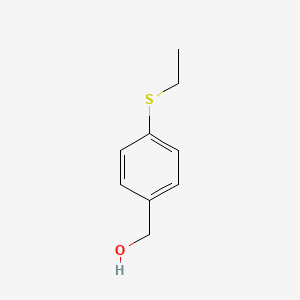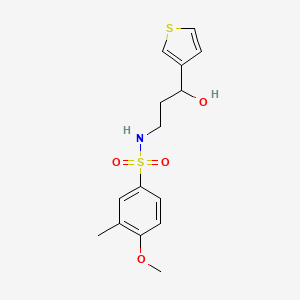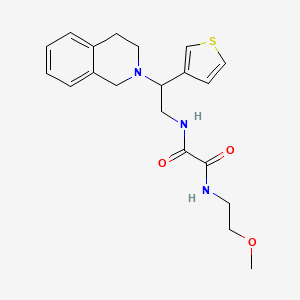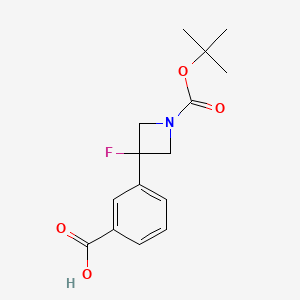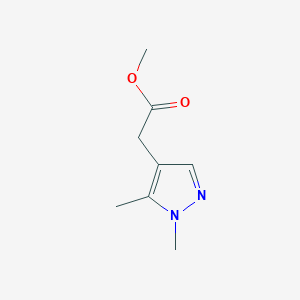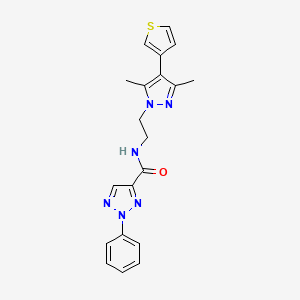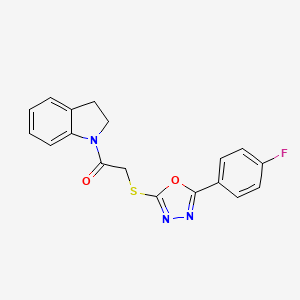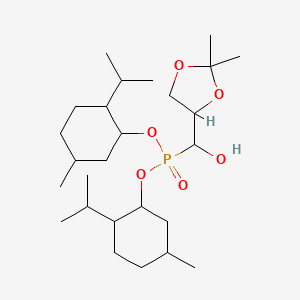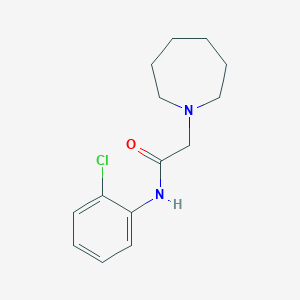
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is a chemical compound with the molecular formula C14H21ClN2. It has a molecular weight of 252.78 . This compound is used in various scientific studies due to its wide-ranging applications.
Molecular Structure Analysis
The molecular structure of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is represented by the SMILES notation: C1CCCN(CC1)C(CN)C2=CC=CC=C2Cl . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The molecular formula of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide is C14H21ClN2 and it has a molecular weight of 252.78 . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Comparative Metabolism and Herbicide Research
Research into chloroacetamide herbicides, such as acetochlor and alachlor, explores their metabolism in human and rat liver microsomes, which is crucial for understanding their environmental impact and safety profile. These studies highlight the complex metabolic pathways involved, potentially implicating similar pathways for related compounds, including the metabolism of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide in biological systems (Coleman et al., 2000; Coleman et al., 1999).
Antibacterial Applications
The synthesis and QSAR (Quantitative Structure-Activity Relationship) studies of chlorophenyl acetamide derivatives have shown moderate to good antibacterial activity against gram-positive and gram-negative bacteria. Such studies suggest potential antibacterial research applications for structurally similar compounds like 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Desai et al., 2008).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects. This suggests potential research avenues into the antiviral applications of related compounds, including 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Ghosh et al., 2008).
Synthesis and Corrosion Inhibition
The synthesis of novel thiazolidinone and acetidinone derivatives, including their evaluation as corrosion inhibitors, showcases the chemical versatility and potential industrial applications of related acetamide compounds. This area of research could be relevant for exploring the corrosion inhibition properties of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide (Mistry et al., 2009).
Neurochemical Modulation
Modafinil, a compound with structural similarities, is investigated for its neurochemical substrates, involving dopamine and norepinephrine transporter activities. This highlights a potential research interest in exploring the neurochemical modulation capabilities of 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide, especially in neuropsychiatric disorders and cognitive enhancement (Madras et al., 2006).
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c15-12-7-3-4-8-13(12)16-14(18)11-17-9-5-1-2-6-10-17/h3-4,7-8H,1-2,5-6,9-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUKTGHPKNYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324586 |
Source


|
| Record name | 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642928 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
CAS RN |
302940-91-6 |
Source


|
| Record name | 2-(azepan-1-yl)-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401324586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

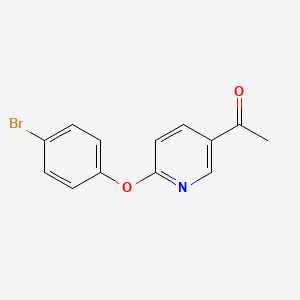
![(4-(3-ethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416533.png)
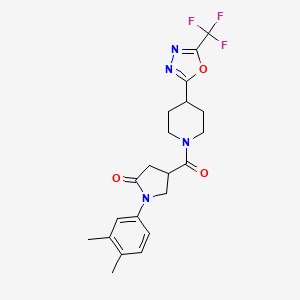
![3-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2416537.png)
